molecular formula C10H9BrN2O2 B13661172 1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone

1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone

Cat. No.: B13661172
M. Wt: 269.09 g/mol
InChI Key: CWZQRHZQFRPSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is a chemical compound with the molecular formula C10H9BrN2O2 It is a derivative of pyrazolo[1,5-a]pyridine, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by methoxylation and subsequent acylation. One common method involves the following steps:

    Bromination: Pyrazolo[1,5-a]pyridine is treated with bromine in the presence of a suitable solvent such as dichloromethane to introduce the bromine atom at the 6-position.

    Methoxylation: The brominated intermediate is then reacted with methanol in the presence of a base such as sodium methoxide to introduce the methoxy group at the 4-position.

    Acylation: Finally, the methoxylated intermediate is acylated with ethanoyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.

Scientific Research Applications

1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: A similar compound with a nitrile group instead of an ethanone group.

    4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Another similar compound with the bromine and methoxy groups at different positions.

Uniqueness

1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ethanone group, in particular, allows for unique interactions and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

1-(6-bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H9BrN2O2/c1-6(14)8-4-12-13-5-7(11)3-9(15-2)10(8)13/h3-5H,1-2H3

InChI Key

CWZQRHZQFRPSDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC(=CN2N=C1)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.